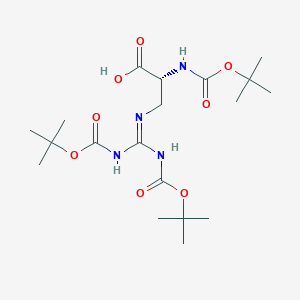
Boc-D-Alg(Boc)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups.
Preparation Methods
The synthesis of Boc-D-Alg(Boc)2-OH typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. The main method of Boc protection is the use of Boc anhydride. Bases like triethylamine or sodium hydroxide are sometimes used, depending on the system . The reaction involves the nucleophilic attack of the amine on the electrophilic anhydride, resulting in the formation of the Boc-protected amino acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Boc-D-Alg(Boc)2-OH undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction Reactions:
Hydrolysis: The Boc groups are stable under basic conditions but can be hydrolyzed under acidic conditions.
Common reagents used in these reactions include Boc anhydride for protection and trifluoroacetic acid for deprotection . The major products formed from these reactions are the deprotected amino acids and the corresponding Boc-protected intermediates.
Scientific Research Applications
Boc-D-Alg(Boc)2-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-Alg(Boc)2-OH primarily involves the protection of amino groups. The Boc group protects amines as less reactive carbamates in organic synthesis and is deprotected with acid . The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate . The deprotection mechanism involves protonation of the Boc group, leading to fragmentation and release of the free amine .
Comparison with Similar Compounds
Boc-D-Alg(Boc)2-OH is similar to other Boc-protected amino acids, such as Boc-Arg(Boc)2-OH and Boc-Gly(Boc)2-OH . These compounds share the common feature of Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions . The uniqueness of this compound lies in its specific structure and the presence of multiple Boc groups, which can provide additional protection and stability in synthetic applications .
Similar compounds include:
- Boc-Arg(Boc)2-OH
- Boc-Gly(Boc)2-OH
- Boc-Lys(Boc)2-OH
These compounds are widely used in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C19H34N4O8 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m1/s1 |
InChI Key |
KNFDNRSWAHJRET-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


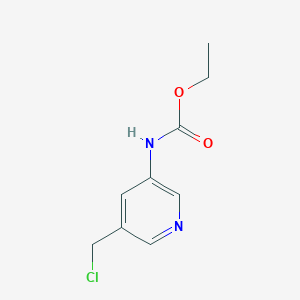
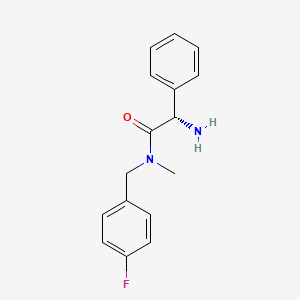
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

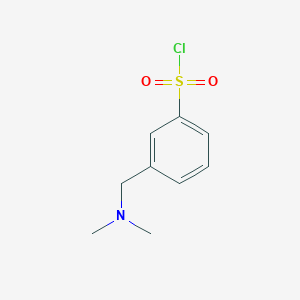
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
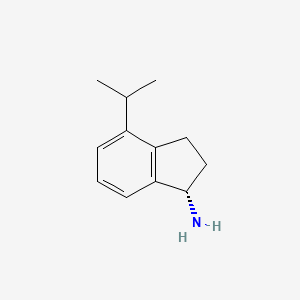
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)

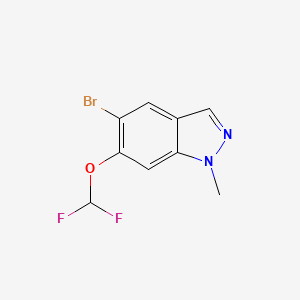
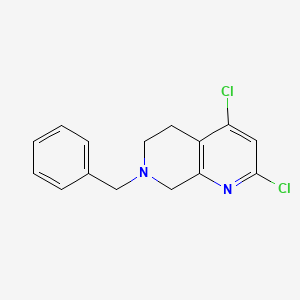

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
